molecular formula C18H12GeO4 B14515117 3,3'-(Diphenylgermanediyl)di(prop-2-ynoic acid) CAS No. 62753-82-6

3,3'-(Diphenylgermanediyl)di(prop-2-ynoic acid)

Cat. No.: B14515117
CAS No.: 62753-82-6
M. Wt: 364.9 g/mol
InChI Key: YKFBDHMXZIQDEO-UHFFFAOYSA-N
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Description

3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and prop-2-ynoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) typically involves the reaction of diphenylgermanium dichloride with prop-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium-containing oxides.

    Reduction: Reduction reactions can convert the compound into germanium hydrides.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Germanium oxides and carboxylic acids.

    Reduction: Germanium hydrides and reduced carboxylic acids.

    Substitution: Substituted phenyl derivatives and various functionalized germanium compounds.

Scientific Research Applications

3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity.

    Diphenylgermanium dichloride: A precursor used in the synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid).

    Phenylpropiolic acid: Another acetylenic acid with phenyl groups, similar in structure but lacking germanium.

Uniqueness

3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is unique due to the presence of germanium atoms, which impart distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

62753-82-6

Molecular Formula

C18H12GeO4

Molecular Weight

364.9 g/mol

IUPAC Name

3-[2-carboxyethynyl(diphenyl)germyl]prop-2-ynoic acid

InChI

InChI=1S/C18H12GeO4/c20-17(21)11-13-19(14-12-18(22)23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,(H,20,21)(H,22,23)

InChI Key

YKFBDHMXZIQDEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C#CC(=O)O)(C#CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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